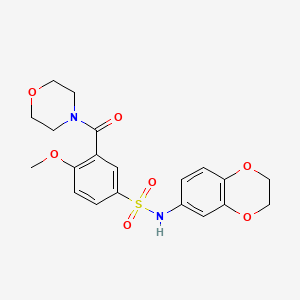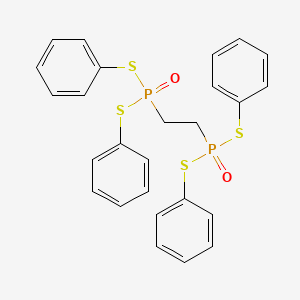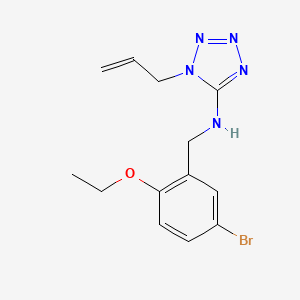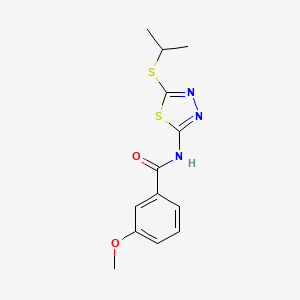![molecular formula C24H16BrNO2 B12483312 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483312.png)
1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-17-phenyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure characterized by multiple fused rings and a bromine atom
Métodos De Preparación
The synthesis of 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization reactions to form the pentacyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Cyclization and Ring-Opening: The pentacyclic structure can be modified through cyclization or ring-opening reactions under specific conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the pentacyclic structure play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione include:
17-amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Differing by the presence of an amino group instead of a bromine atom.
N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide: Featuring an acetyl group and different functional groups.
These compounds share structural similarities but differ in their functional groups, leading to unique properties and applications.
Propiedades
Fórmula molecular |
C24H16BrNO2 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
1-bromo-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H16BrNO2/c25-24-17-12-6-4-10-15(17)19(16-11-5-7-13-18(16)24)20-21(24)23(28)26(22(20)27)14-8-2-1-3-9-14/h1-13,19-21H |
Clave InChI |
UYPPQVXIBQXKQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12483234.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12483239.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)

![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12483262.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12483266.png)
![2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483274.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)



![3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12483313.png)
